Cas no 1451089-41-0 (Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate)
![Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1451089-41-0x500.png)
Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate
- RRJYMSOGQDTYQW-UHFFFAOYSA-N
- Methyl 10-bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylate
-
- インチ: 1S/C13H10BrFN2O3/c1-19-13(18)10-6-17-2-3-20-11-5-9(15)8(14)4-7(11)12(17)16-10/h4-6H,2-3H2,1H3
- InChIKey: RRJYMSOGQDTYQW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC2=C(C=1)C1=NC(C(=O)OC)=CN1CCO2)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 387
- トポロジー分子極性表面積: 53.4
Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505522-1g |
Methyl10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate |
1451089-41-0 | 97% | 1g |
$326 | 2022-06-12 |
Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylateに関する追加情報
Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate (CAS No. 1451089-41-0): A Comprehensive Overview
Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate, identified by its CAS number 1451089-41-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic molecule belongs to the oxazepine class, which has garnered considerable attention due to its potential pharmacological properties. The structural features of this compound, including the presence of bromine and fluorine substituents, contribute to its unique chemical and biological profile.
The synthesis and characterization of Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate have been extensively studied in recent years. The introduction of fluorine atoms into the molecular structure is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability. This characteristic makes such derivatives valuable candidates for drug development. Additionally, the bromine substituent can influence the reactivity and binding affinity of the molecule, making it a versatile scaffold for further chemical modifications.
In the realm of medicinal chemistry, oxazepines are known for their broad spectrum of biological activities. These include anti-inflammatory, anticonvulsant, and anxiolytic effects. The specific arrangement of rings and substituents in Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate suggests potential therapeutic applications in these areas. Recent studies have highlighted the importance of optimizing the pharmacokinetic properties of oxazepine derivatives to improve their clinical efficacy.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The combination of a benzo[f]imidazo[1,2-d][1,4]oxazepine core with halogenated substituents provides a rich framework for structure-activity relationship (SAR) studies. Researchers have employed various computational methods to predict the binding modes of this compound with biological targets such as enzymes and receptors. These studies have revealed promising interactions that could be exploited for therapeutic intervention.
The role of fluorine in modulating drug properties cannot be overstated. Fluorinated aromatic compounds often exhibit improved pharmacological profiles due to their resistance to metabolic degradation. In the case of Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate, the fluorine atom at position 9 likely contributes to its stability and bioavailability. This has spurred interest in developing further derivatives with optimized fluorination patterns.
Another key feature of this compound is its potential for further functionalization. The carboxylate group at position 2 provides a handle for conjugation with other biomolecules or for further derivatization using standard organic chemistry techniques. This flexibility allows researchers to tailor the properties of the molecule to specific biological targets or therapeutic needs.
Recent advances in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate ring systems present in this molecule. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity.
The biological evaluation of this compound has been a focal point in recent research endeavors. In vitro assays have demonstrated promising activity against various disease-relevant targets. For instance, studies have shown that derivatives similar to Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate exhibit inhibitory effects on enzymes involved in inflammation pathways. This aligns with the growing interest in developing small-molecule inhibitors for chronic inflammatory diseases.
The potential application of this compound in treating neurological disorders is also an area of active investigation. Oxazepines are known to interact with GABAergic systems, which are implicated in conditions such as epilepsy and anxiety disorders. The unique structural features of Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate may confer advantages over existing treatments by offering improved selectivity or reduced side effects.
In conclusion, Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound and its derivatives,its significance in medicinal chemistry is likely to grow even further.
1451089-41-0 (Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate) 関連製品
- 866137-59-9(1-nitro-2-phenylmethanesulfonyl-4-(trifluoromethyl)benzene)
- 2171784-46-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid)
- 425420-09-3(1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE)
- 1251671-64-3(N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide)
- 396098-55-8(benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate)
- 1511688-45-1(2-amino-1-(4-benzylmorpholin-2-yl)ethan-1-ol)
- 2060020-31-5((4-chloro-3-nitrophenyl)iminodimethyl-lambda6-sulfanone)
- 40626-45-7(2,2-Dichloro-2-phenylacetonitrile)
- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)
- 2354058-36-7(2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid)




